molecular formula C16H14Cl2N2O3 B4115600 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea

Cat. No. B4115600
M. Wt: 353.2 g/mol
InChI Key: OHRXCHAKZJLALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea, also known as BDU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating physiological processes such as blood pressure, smooth muscle relaxation, and platelet aggregation.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary arterial hypertension, heart failure, and sickle cell disease. In preclinical studies, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has shown promising results in reducing pulmonary arterial pressure, improving cardiac function, and inhibiting platelet aggregation. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has also been investigated for its potential use in cancer therapy, as sGC has been shown to play a role in tumor growth and metastasis.

Mechanism of Action

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea acts as a potent inhibitor of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes. NO binds to sGC and enhances its activity, leading to an increase in cGMP levels. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea inhibits this process by binding to the heme group of sGC and preventing the binding of NO, leading to a decrease in cGMP levels and subsequent physiological effects.
Biochemical and Physiological Effects
The inhibition of sGC by N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea leads to a decrease in cGMP levels, which results in various physiological effects such as vasoconstriction, platelet aggregation, and smooth muscle contraction. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has been shown to reduce pulmonary arterial pressure, improve cardiac function, and inhibit platelet aggregation in preclinical studies. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has also been shown to induce apoptosis in cancer cells and inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has several advantages for lab experiments, including its high potency and specificity for sGC inhibition. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea is also stable and easy to synthesize, making it a useful tool for studying the NO signaling pathway. However, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has some limitations, including its potential toxicity and off-target effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea research, including its potential use in combination therapy with other drugs for the treatment of various diseases. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea may also be used as a tool for studying the NO signaling pathway and its role in various physiological processes. Further studies are needed to determine the safety and efficacy of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea in clinical trials, as well as its potential use in personalized medicine approaches. Overall, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has significant potential for therapeutic applications and further research is needed to fully understand its mechanism of action and potential benefits.

properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2,3-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-9(10-5-6-13-14(7-10)23-8-22-13)19-16(21)20-12-4-2-3-11(17)15(12)18/h2-7,9H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRXCHAKZJLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,3-dichlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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